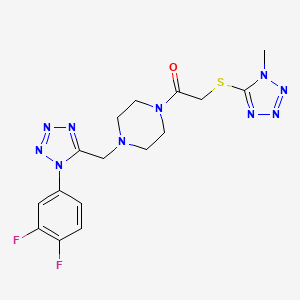

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

This compound is a structurally complex molecule featuring:

- A piperazine core substituted with a (3,4-difluorophenyl)-tetrazole moiety via a methylene linker.

- A thioether bridge connecting the piperazine to a 1-methyl-1H-tetrazol-5-yl group.

The 3,4-difluorophenyl group enhances lipophilicity and may improve target binding via halogen interactions, while the piperazine scaffold contributes to solubility and conformational flexibility. The methyl-tetrazole’s thioether linkage likely enhances stability against oxidative degradation compared to oxygen-based analogs .

Properties

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N10OS/c1-25-16(20-22-23-25)30-10-15(29)27-6-4-26(5-7-27)9-14-19-21-24-28(14)11-2-3-12(17)13(18)8-11/h2-3,8H,4-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNBOTDSVPHDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic molecule featuring a complex structure that includes piperazine and tetrazole moieties. This article reviews its biological activity, focusing on its potential as an antifungal and antibacterial agent, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Tetrazole Rings : Known for their biological activity, particularly in antifungal and antibacterial applications.

- Piperazine Linker : Enhances solubility and bioavailability.

- Difluorophenyl Group : Contributes to hydrophobic interactions, potentially increasing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in fungal ergosterol biosynthesis. The tetrazole ring mimics carboxylate groups, allowing for effective binding to enzyme active sites. This interaction leads to the inhibition of critical pathways in pathogens, resulting in antifungal effects.

Antifungal Activity

Recent studies have demonstrated that derivatives of tetrazole exhibit significant antifungal properties. For instance, the compound showed promising results against various strains of Candida species, including fluconazole-resistant strains. The Minimum Inhibitory Concentration (MIC) values were categorized as follows:

| Activity Level | MIC (μg/mL) |

|---|---|

| Poor | ≥32 |

| Modest | 16–32 |

| Good | 4–8 |

| Excellent | 0.06–2 |

| Outstanding | <0.06 |

In vitro evaluations indicated that compounds with a piperazine linker demonstrated antifungal activity comparable to standard treatments .

Antibacterial Activity

The compound's antibacterial properties were also assessed against a range of bacterial strains. Studies have shown that similar tetrazole derivatives possess broad-spectrum antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .

Case Studies

- Study on Antifungal Efficacy : A study published in MDPI evaluated the efficacy of various tetrazole derivatives against clinical isolates of Candida species. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced antifungal activity, particularly against resistant strains .

- Antibacterial Screening : Research conducted on piperazine-based compounds highlighted their potential as novel antibacterial agents. The study found that modifications to the tetrazole moiety significantly influenced antibacterial potency, with certain derivatives showing MIC values lower than those of existing antibiotics .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Substituents on the Piperazine Ring : The position and nature of substituents significantly affect biological activity. For instance, substituents at the para position enhance hydrophobicity and improve membrane permeability.

- Tetrazole Modifications : Variations in the tetrazole structure can lead to different interaction profiles with target enzymes, influencing overall efficacy against pathogens .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole-Containing Piperazine Derivatives

Table 2: Pharmacological and Physicochemical Properties

Key Research Findings

Bioactivity

- While direct data for the target compound is unavailable, structurally related piperazine-tetrazole hybrids () show antiproliferative activity (IC₅₀ = 1–10 µM in cancer cell lines) .

- The 3,4-difluorophenyl group may enhance target affinity compared to mono-fluorinated or non-halogenated analogs (e.g., 4-fluorophenyl in ), as difluorination improves hydrophobic interactions and metabolic stability .

Stability and Drug-Likeness

Preparation Methods

Formation of the Piperazine-Ethanone Intermediate

The first critical intermediate, 2-chloro-1-(4-substituted piperazin-1-yl)ethan-1-one , is synthesized via nucleophilic acyl substitution. In a representative procedure:

- 4-Substituted piperazine derivatives (e.g., 1-(3,4-difluorophenyl)piperazine) are reacted with chloroacetyl chloride in tetrahydrofuran (THF) under inert conditions.

- Triethylamine (TEA) is added to scavenge HCl, facilitating a 78–85% yield of the chloroethanone intermediate.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C (initial), then 25°C |

| Reaction Time | 1 hour |

| Base | Triethylamine (1.1 eq) |

Alternative Methodologies from Patent Literature

Piperazine Functionalization via Reductive Amination

A patent describes an alternative approach for piperazine derivatives using reductive amination:

- 3,4-Difluorobenzaldehyde is condensed with piperazine in methanol.

- Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate, yielding the substituted piperazine with >90% purity.

Advantages :

Microwave-Assisted Tetrazole Cyclization

Recent advancements utilize microwave irradiation to accelerate tetrazole formation:

- 3,4-Difluorophenylhydrazine and sodium azide are heated under microwave conditions (150°C, 20 minutes).

- This method reduces reaction time from hours to minutes while maintaining yields of 85–92%.

Comparison of Cyclization Methods :

| Method | Yield (%) | Time |

|---|---|---|

| Conventional | 78 | 6 hours |

| Microwave | 90 | 20 minutes |

Characterization and Quality Control

Spectroscopic Validation

Intermediates and the final product are characterized using:

Chromatographic Purity Assessment

- High-performance liquid chromatography (HPLC) reveals ≥98% purity for the final product.

- Thin-layer chromatography (TLC) with silica gel F₂₅₄ plates monitors reaction progress.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Reduction

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| Chloroacetyl chloride | 120 |

| 5-Mercapto-1-methyl-1H-tetrazole | 450 |

| Piperazine derivatives | 300 |

Challenges and Mitigation Strategies

Byproduct Formation During Thioetherification

Hygroscopic Intermediates

- Issue : Chloroethanone intermediates absorb moisture, leading to hydrolysis.

- Solution : Use molecular sieves (3Å) during storage and handling.

Q & A

Q. What are the standard synthetic routes for 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the tetrazole-thioether linkage via nucleophilic substitution. For example, reacting a thiol-containing tetrazole (e.g., 1-methyl-1H-tetrazole-5-thiol) with a halogenated ethanone derivative under basic conditions.

- Step 2 : Piperazine functionalization. A Mannich reaction or alkylation can attach the difluorophenyl-tetrazole moiety to the piperazine ring using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C .

- Step 3 : Purification via recrystallization (e.g., water/ethanol mixtures) and monitoring by TLC .

Q. How is the compound characterized structurally?

Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assign chemical shifts for piperazine protons (δ 2.5–3.5 ppm), tetrazole rings (δ 8.0–9.0 ppm), and difluorophenyl groups (δ 7.0–7.5 ppm) .

- IR : Confirm C-S (650–700 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H (tetrazole, 3400 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, comparing zones of inhibition to standard drugs .

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .

- Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous alternatives (e.g., triethylamine) for piperazine alkylation .

- Solvent Effects : Compare PEG-400 (high polarity) with DMF or acetonitrile to enhance solubility of intermediates .

- Temperature Control : Optimize exothermic reactions (e.g., thioether formation) using gradual heating (e.g., 70–80°C for 1–2 hours) to minimize side products .

Q. How should researchers resolve contradictions in spectral data interpretation?

- Challenge : Overlapping signals in NMR (e.g., piperazine vs. tetrazole protons).

- Solution : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC can correlate the ethanone carbonyl (δ 170–180 ppm) with adjacent protons .

- Validation : Cross-check with computational tools (e.g., DFT calculations for predicted chemical shifts) .

Q. What strategies address discrepancies in reported pharmacological data?

- Purity Verification : Ensure >95% purity via HPLC and recrystallization (e.g., ethanol/water) to exclude impurities affecting bioactivity .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell line passage number) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

Q. How can computational modeling predict its target interactions?

- Docking Studies : Use crystallographic data from related compounds (e.g., pyrazole-thiophene hybrids) to model binding to COX-2 or bacterial enzymes .

- MD Simulations : Analyze stability of piperazine-tetrazole conformers in aqueous vs. lipid environments to predict membrane permeability .

Q. What methods control regioselectivity in modifying the tetrazole or piperazine moieties?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the difluorophenyl ring to guide electrophilic substitution .

- Protection/Deprotection : Temporarily protect the 1-methyltetrazole sulfur during piperazine functionalization to avoid unwanted side reactions .

- Microwave-Assisted Synthesis : Enhance regioselectivity in heterocycle formation via rapid, controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.